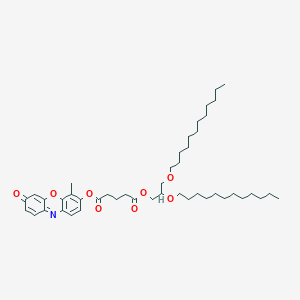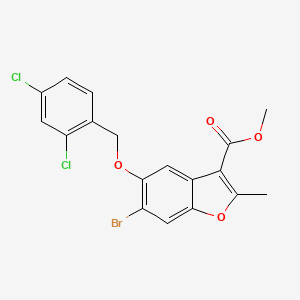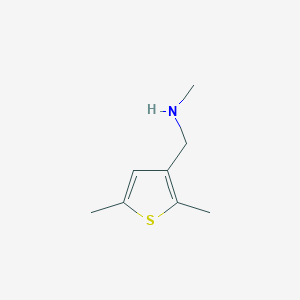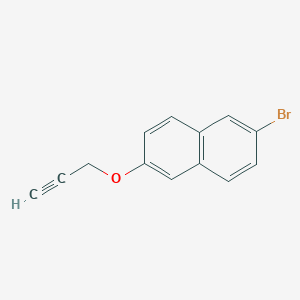
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is a chromogenic substrate for lipases. It is used in colorimetric methods to measure lipase activity. This compound produces a red-purple compound, methylresorufin, upon digestion by the lipase enzyme.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate involves the esterification of glutaric acid with 1,2-di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar esterification processes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate primarily undergoes hydrolysis reactions catalyzed by lipase enzymes. This hydrolysis results in the cleavage of ester bonds, producing free fatty acids and methylresorufin.
Common Reagents and Conditions
Reagents: Lipase enzymes, water, and buffer solutions.
Conditions: The reactions typically occur at physiological pH and temperature, mimicking biological conditions.
Major Products
The major products formed from the hydrolysis of this compound are free fatty acids and methylresorufin.
科学研究应用
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a chromogenic substrate for studying lipase activity and enzyme kinetics.
Biology: In the detection and quantification of lipase activity in various biological samples.
Medicine: For diagnostic purposes, particularly in assays to measure pancreatic lipase activity in human serum.
Industry: In the development of biosensors and bioassays for detecting lipase activity in industrial processes.
作用机制
The primary target of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is the enzyme lipase. Lipases catalyze the hydrolysis of triacylglycerol ester linkages, converting them to free fatty acids and glycerol. The compound interacts with lipase enzymes by serving as a substrate, leading to the production of methylresorufin, which can be detected colorimetrically.
相似化合物的比较
Similar Compounds
1,2-Di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester: A similar chromogenic substrate used for lipase activity assays.
Pentanedioic acid, 2,3-bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl ester: Another compound with similar applications in lipase activity detection.
Uniqueness
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is unique due to its specific interaction with lipase enzymes and the distinct colorimetric change it undergoes upon hydrolysis. This makes it a valuable tool in both research and industrial applications for detecting and quantifying lipase activity.
属性
分子式 |
C45H69NO8 |
|---|---|
分子量 |
752.0 g/mol |
IUPAC 名称 |
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate |
InChI |
InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-41-30-29-40-45(36(41)3)54-42-33-37(47)27-28-39(42)46-40/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3 |
InChI 键 |
JEGLJLCZRAWOBI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=C(C2=C(C=C1)N=C3C=CC(=O)C=C3O2)C)OCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)


![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
